molecular formula C17H24N2O5S B5518156 N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B5518156
M. Wt: 368.4 g/mol
InChI Key: VNBPJYOLFYMXEJ-UHFFFAOYSA-N
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Description

N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.14059304 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Derivatives for Therapeutic Applications

Researchers have synthesized and characterized a series of derivatives related to benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) conducted a study on Celecoxib derivatives, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

In the realm of cancer research, compounds similar to N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide have been synthesized and evaluated for their anticancer activities. Praveen Kumar et al. (2020) synthesized and assessed a morpholine-substituted compound for its anti-breast cancer activity, demonstrating better efficacy against MCF-7 breast cancer cell lines compared to the standard drug, highlighting its potential as a potent anti-breast cancer agent (Praveen Kumar et al., 2020).

Bioevaluation and Molecular Docking Studies

Further research includes bioevaluation and molecular docking studies to understand the interaction of these compounds with biological targets. For example, compounds have been synthesized and evaluated for their cytotoxic activities and inhibitory effects on certain enzymes, with some demonstrating promising results as lead compounds for further studies (H. Gul et al., 2017).

Prodrug Forms for Enhanced Therapeutic Efficacy

Additionally, studies have explored the development of prodrug forms of sulfonamides to improve water solubility and bioavailability. J. D. Larsen et al. (1988) investigated various N-acyl derivatives of a model sulfonamide for potential prodrug forms, highlighting strategies to enhance the therapeutic efficacy of sulfonamide-based drugs (J. D. Larsen et al., 1988).

Properties

IUPAC Name

N-methyl-3-(morpholine-4-carbonyl)-N-(oxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-18(15-5-9-23-10-6-15)25(21,22)16-4-2-3-14(13-16)17(20)19-7-11-24-12-8-19/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBPJYOLFYMXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.